4'-Octyloxyacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

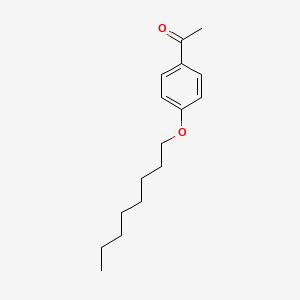

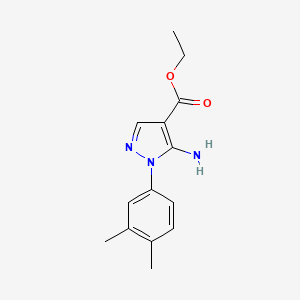

4’-Octyloxyacetophenone is a chemical compound with the molecular formula C16H24O2 . It is also known as 1-[(4-Octyloxy)phenyl]ethanone .

Synthesis Analysis

The synthesis of 4’-Octyloxyacetophenone involves two major parts: the formation of 4-octyloxyacetophenone (OCT) as a precursor and the formation of 1-(4-octoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (OCT-CHAL) as a targeted compound. These compounds are synthesized via Williamson ether synthesis and Claisen-Schmidt condensation .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Octyloxyacetophenone are not detailed in the search results, acetophenone, a related compound, is known to be involved in a variety of organic reactions, including in (pseudo)-two-, three- and four-component reactions .Physical And Chemical Properties Analysis

4’-Octyloxyacetophenone is a beige fine crystalline powder . It has a melting point of 30-32 °C, a boiling point of 197.74°C (rough estimate), a density of 0.8260 (rough estimate), and a refractive index of 1.4340 (estimate) .Scientific Research Applications

Material Synthesis and Catalysis

4'-Octyloxyacetophenone, as an acetophenone derivative, is instrumental in organic coupling reactions. For example, in the synthesis of Vioxx (Rofecoxib), 4-(Methylthio)acetophenone, a related acetophenone derivative, is used as a drug intermediate. The industrial-scale production of this compound involves Friedel–Crafts acylation, a process that traditionally used corrosive and polluting acid catalysts, raising environmental concerns. However, recent advancements have introduced greener, heterogeneous catalysts, indicating a shift towards more sustainable production methods in the pharmaceutical industry (Yadav & Bhagat, 2005).

Environmental Studies and Degradation

This compound and its related compounds have also been studied in the context of environmental science. For instance, various acetophenone derivatives have been examined for their degradation in aquatic environments. Techniques like advanced electrochemical oxidation, including electro-Fenton and photoelectro-Fenton processes, have been employed to degrade herbicides like 4-chlorophenoxyacetic acid (4-CPA) in water. This reflects the broader application of acetophenone derivatives in studying and mitigating environmental pollutants (Boye, Dieng, & Brillas, 2002).

Biological and Medical Research

In medical research, compounds similar to this compound have been used in various studies. For example, Sodium 4-phenylbutyrate (4-PBA), a compound structurally related to acetophenones, has shown promise in treating conditions like urea cycle disorders, sickle cell disease, and thalassemia. Moreover, it has potential neuroprotective effects against cerebral ischemic injury, indicating the therapeutic potential of acetophenone derivatives in neurological conditions (Qi et al., 2004).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that acetophenone, a related compound, has been found to interact with r-specific alcohol dehydrogenase in lactobacillus brevis

Mode of Action

For instance, acetophenone may increase the photosensitizing activities of certain compounds .

Biochemical Pathways

Acetophenone derivatives have been shown to exhibit antifungal effects, suggesting they may interact with biochemical pathways related to fungal growth and development .

Result of Action

Related compounds like 4-hydroxyacetophenone have been shown to inhibit colon cancer cell adhesion, invasion, and migration in vitro .

properties

| { "Design of the Synthesis Pathway": "The synthesis of '4'-Octyloxyacetophenone' can be achieved through the Friedel-Crafts acylation reaction. This reaction involves the reaction of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, the arene used is acetophenone and the acylating agent is octanoyl chloride. The reaction is carried out in the presence of aluminum chloride as the Lewis acid catalyst.", "Starting Materials": [ "Acetophenone", "Octanoyl chloride", "Aluminum chloride", "Anhydrous ether", "Sodium carbonate" ], "Reaction": [ "Step 1: Dissolve 10 g of acetophenone in 50 mL of anhydrous ether in a round-bottom flask.", "Step 2: Add 10 mL of octanoyl chloride dropwise to the flask while stirring vigorously.", "Step 3: Add 10 g of aluminum chloride to the flask and continue stirring for 2 hours at room temperature.", "Step 4: Add 20 mL of water to the flask to quench the reaction and then add 10 g of sodium carbonate to neutralize the mixture.", "Step 5: Extract the product with ether and wash the organic layer with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain '4'-Octyloxyacetophenone' as a yellow solid." ] } | |

CAS RN |

37062-63-8 |

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-octan-4-yloxy-1-phenylethanone |

InChI |

InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |

InChI Key |

MJBFLVDBEWBJNM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CCCCC(CCC)OCC(=O)C1=CC=CC=C1 |

solubility |

not available |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)

![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)

![N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2770181.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2770185.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)

![Methyl 4-[(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2770188.png)

![7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2770189.png)

![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)